Butyricisobutyricanhydride
Description
Butyricisobutyricanhydride (systematic name: butyric isobutyric anhydride) is a mixed anhydride derived from butyric acid (C₃H₇COOH) and isobutyric acid (C₃H₇COOH, branched isomer). This compound is characterized by its acyloxy group (-O-CO-) bridging the two carboxylic acid moieties. Mixed anhydrides of this type are typically used in organic synthesis as acylating agents due to their reactivity in transferring acyl groups to nucleophiles such as alcohols or amines. Proper characterization of such compounds requires rigorous analysis of purity, structure (via NMR, IR, and mass spectrometry), and reactivity, as emphasized in chemical synthesis guidelines.
Properties
IUPAC Name |
2-methylpropanoyl butanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-4-5-7(9)11-8(10)6(2)3/h6H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAZOXNBKWANSJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OC(=O)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyricisobutyricanhydride typically involves the reaction of butyric acid with isobutyric acid in the presence of a dehydrating agent. Common dehydrating agents used in this reaction include phosphorus pentoxide or thionyl chloride. The reaction is carried out under controlled conditions to ensure the efficient formation of the anhydride.
Industrial Production Methods
In industrial settings, this compound can be produced through a reversible anhydride exchange reaction involving butyric acid and acetic anhydride. This method allows for the large-scale production of the compound, making it suitable for various industrial applications.
Chemical Reactions Analysis
Types of Reactions
Butyricisobutyricanhydride undergoes several types of chemical reactions, including:
Hydrolysis: Reacts with water to form butyric acid and isobutyric acid.
Esterification: Reacts with alcohols to form esters.
Reduction: Can be reduced to form the corresponding alcohols.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water or aqueous solutions.
Esterification: Requires the presence of an acid catalyst, such as sulfuric acid, and an alcohol.
Reduction: Common reducing agents include lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed
Hydrolysis: Butyric acid and isobutyric acid.
Esterification: Esters of butyric and isobutyric acids.
Reduction: Corresponding alcohols of butyric and isobutyric acids.
Scientific Research Applications
Butyricisobutyricanhydride has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its potential effects on cellular processes and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of butyricisobutyricanhydride involves its interaction with various molecular targets and pathways. It can act as an acylating agent, modifying proteins and other biomolecules through the addition of acyl groups. This modification can affect the function and activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Key Findings :
- Reactivity: this compound’s reactivity is intermediate between butyric anhydride and isobutyric anhydride.
- Thermal Stability: Symmetrical anhydrides (e.g., butyric anhydride) generally exhibit higher boiling points than mixed anhydrides due to stronger intermolecular forces.
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